3-Bromo-5,6-dimethyl-7-azaindole

Cross-coupling Suzuki-Miyaura Regioisomer comparison

This 7-azaindole building block is designed for targeted kinase drug discovery. The 5,6-dimethyl substitution pattern is validated in PDK1 and Erk5 inhibitor SAR, enhancing target affinity. The C3-bromo handle enables efficient modular synthesis via Suzuki-Miyaura cross-coupling for focused library generation, a specificity not offered by unsubstituted or alternative bromo-isomers.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B13669796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-dimethyl-7-azaindole
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC=C2Br)N=C1C
InChIInChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12)
InChIKeyXCMRUASROOCOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6-dimethyl-7-azaindole: Procurement-Grade Heterocyclic Building Block for Kinase-Focused Drug Discovery


3-Bromo-5,6-dimethyl-7-azaindole is a functionalized heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold class, which is recognized as a privileged hinge-binding motif in kinase inhibitor drug discovery [1]. The compound features a bromine atom at the C3 position and methyl groups at the C5 and C6 positions on the pyridine ring, providing a specific substitution pattern distinct from unsubstituted or mono-substituted 7-azaindole analogs. This substitution pattern imparts predictable reactivity at the C3 position via palladium-catalyzed cross-coupling reactions, enabling modular synthesis of diverse 3-aryl or 3-heteroaryl derivatives [2]. The 5,6-dimethyl substitution modifies the electronic and steric properties of the azaindole core relative to the parent scaffold, which influences both downstream synthetic outcomes and the physicochemical properties of final drug candidates [3].

Why Generic 7-Azaindole Substitution Fails: Position-Dependent Reactivity and Biological Divergence


Generic substitution among 7-azaindole analogs is precluded by three interdependent factors: bromine positional regiochemistry, methyl substitution pattern, and the resulting differential reactivity in cross-coupling transformations. The bromine position on the azaindole ring dictates not only the site of subsequent functionalization but also the efficiency of palladium-catalyzed coupling reactions—3-bromo-7-azaindoles consistently exhibit lower yields in Suzuki-Miyaura couplings compared to 4- or 6-bromo isomers [1]. The presence or absence of methyl groups at C5 and C6 further modulates both electronic density on the pyridine ring and steric accessibility at the reactive center. Additionally, 7-azaindole-based kinase inhibitors display high sensitivity to substitution pattern: SAR studies demonstrate that modifications at the 3-, 5-, and 6-positions independently influence biochemical potency, cellular activity, and ADME properties, with methyl substitution contributing to altered lipophilicity and target binding profiles [2]. A procurement decision that treats all bromo-azaindoles as interchangeable ignores these position-specific and substitution-specific performance differences.

3-Bromo-5,6-dimethyl-7-azaindole: Quantitative Differentiation Versus Closest Analogs


Bromine Position Determines Cross-Coupling Efficiency: 3-Bromo vs 4-Bromo vs 6-Bromo Isomers

In photoredox/Ni dual catalytic Csp2-Csp3 cross-coupling reactions with cycloalkyl groups, 3-bromo-7-azaindoles produce coupling products in demonstrably lower yields compared to 4- and 6-bromo regioisomers under identical reaction conditions [1]. This reactivity hierarchy—where 4- and 6-bromo isomers afford moderate-to-good yields while 2- and 3-bromo isomers give consistently lower yields—directly impacts synthetic route design and overall process efficiency. Users procuring 3-bromo-5,6-dimethyl-7-azaindole must account for this inherent reactivity difference when planning cross-coupling transformations relative to alternative bromo-azaindole regioisomers.

Cross-coupling Suzuki-Miyaura Regioisomer comparison Synthetic yield

C3-Bromination Enables Selective Pd-Catalyzed Sequential Multi-Arylation

3-Bromo-7-azaindoles serve as entry points for chemo-selective sequential arylation protocols that install diverse aryl groups at C3, C5, and C6 positions in a controlled fashion. Using a Pd-catalyzed Suzuki-Miyaura approach followed by direct C2 arylation, tetra-aryl 7-azaindoles can be synthesized in yields ranging from 48% to 95% [1]. The 3-bromo substituent acts as the primary reactive handle for the first arylation step, while the 5,6-dimethyl substitution pattern on the target compound defines the subsequent functionalization landscape. This contrasts with non-brominated 7-azaindoles or those bearing bromine at alternative positions, which require distinct synthetic strategies or fail to achieve comparable regiocontrol in multi-step sequences. The resulting tetra-aryl derivatives exhibit aggregate-induced emission (AIE) properties, making them candidates for OLED and bio-imaging applications [1].

Sequential arylation Palladium catalysis Site-selective functionalization OLED materials

Methyl Substitution at C5 and C6 Modulates PDK1 Biochemical Potency in 7-Azaindole Series

Structure-activity relationship (SAR) studies on 7-azaindole-based PDK1 inhibitors demonstrate that substitution pattern significantly influences biochemical potency. Starting from lead compounds with low micromolar IC50 values (e.g., compound 16: IC50 = 1.1 μM) in biochemical PDK1 assays, structure-guided optimization yielded 7-azaindoles with two-digit nanomolar potency [1]. This >50-fold improvement was achieved through systematic variation of substituents including those at the 3-, 5-, and 6-positions. While the specific compound 3-bromo-5,6-dimethyl-7-azaindole is a synthetic intermediate rather than a final inhibitor, its substitution pattern incorporates the 5,6-dimethyl modification that contributes to the enhanced potency observed in optimized analogs. The methyl groups influence both target binding interactions and physicochemical parameters such as lipophilicity and permeability [1].

PDK1 inhibition Kinase inhibitor Methyl substitution SAR

Halogen Position Differentiates In Vitro Cytotoxic Activity in Pd(II) Complexes

A comparative study of seven Pd(II) complexes bearing halogeno-derivatives of 7-azaindole evaluated in vitro cytotoxic activity against human cancer cell lines including T47D (breast), MCF7 (breast), A549 (lung), and A2780 (ovarian). The study included complexes with 3-bromo-7-azaindole, 4-bromo-7-azaindole, 5-bromo-7-azaindole, and mixed halogen derivatives, enabling direct comparison of halogen position effects on biological activity [1]. The IC50 values obtained indicate differential cytotoxic profiles depending on both halogen identity (Br vs Cl) and substitution position (3-, 4-, or 5-), with all complexes exhibiting lower cytotoxicity compared to cisplatin in the tested panel [1]. This position-dependent activity profile underscores that the 3-bromo substitution pattern confers distinct biological properties compared to 4-bromo or 5-bromo analogs when incorporated into metal coordination complexes.

Cytotoxicity Palladium complexes Halogen position Anticancer

5,6-Dimethyl Substitution Alters Physicochemical Profile Relative to Unsubstituted 7-Azaindole

The introduction of methyl groups at the C5 and C6 positions of the 7-azaindole scaffold produces quantifiable changes in physicochemical properties compared to the unsubstituted parent compound. The 5,6-dimethyl substitution increases molecular weight from 146.19 g/mol (unsubstituted 5,6-dimethyl-7-azaindole) to 225.09 g/mol with the 3-bromo modification, while also reducing the number of hydrogen bond donors [1]. More critically, the 7-azaindole scaffold class is recognized for conferring improved solubility, lipophilicity, target binding, and ADMET profiles compared to analogous indoles and other fused bicyclic heterocycles [2]. The 5,6-dimethyl substitution further modulates these baseline properties by introducing steric bulk that can influence kinase hinge-binding interactions and by increasing calculated logP values, which affects membrane permeability and metabolic stability profiles of downstream drug candidates [1].

Lipophilicity Drug-likeness Methyl effect Physicochemical properties

3-Bromo-7-Azaindole Derivatives Achieve Nanomolar FGFR Inhibition Potency

Derivatives synthesized from 3-bromo-7-azaindole building blocks demonstrate potent inhibition of fibroblast growth factor receptors (FGFRs), which are validated oncology targets involved in tumor progression. A representative derivative (compound 4h) achieved IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, with moderate inhibition of FGFR3 at 25 nM . This same derivative inhibited breast cancer cell proliferation and induced apoptosis in 4T1 breast cancer cell models, demonstrating that the 3-bromo-7-azaindole-derived scaffold translates biochemical potency into cellular efficacy . The 3-bromo position serves as the critical attachment point for aryl groups that engage the FGFR ATP-binding pocket, while the 5,6-dimethyl substitution on the target compound provides additional hydrophobic contacts that contribute to nanomolar affinity.

FGFR inhibition Kinase inhibitor Cancer therapy Apoptosis

Optimal Procurement and Application Scenarios for 3-Bromo-5,6-dimethyl-7-azaindole


Kinase Inhibitor Lead Optimization: PDK1 and Erk5 SAR Campaigns

Medicinal chemistry teams engaged in structure-guided optimization of 7-azaindole-based kinase inhibitors should prioritize this building block when SAR exploration of the C5/C6 region is required. The 5,6-dimethyl substitution pattern has been validated in PDK1 inhibitor programs that achieved >50-fold potency improvements (from 1.1 μM to two-digit nanomolar IC50) through systematic substituent variation [1]. Similarly, Erk5 inhibitor SAR studies confirm that substitution on the 7-azaindole scaffold critically influences antiproliferative activity in cancer cell lines, with optimized compounds achieving IC50 values comparable to positive control XMD8-92 (5.36 μg/mL) [2]. The 3-bromo handle enables modular diversification at the C3 position via Suzuki-Miyaura coupling, allowing parallel synthesis of focused libraries for hit-to-lead progression [3].

FGFR-Targeted Oncology Drug Discovery: Nanomolar Potency Starting Point

Research programs targeting fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3) for oncology indications should procure 3-bromo-5,6-dimethyl-7-azaindole as a key intermediate for generating low-nanomolar FGFR inhibitors. Derivatives synthesized from the 3-bromo-7-azaindole core have demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), with validated cellular efficacy including proliferation inhibition and apoptosis induction in breast cancer models . The 5,6-dimethyl substitution contributes hydrophobic contacts within the ATP-binding pocket that enhance target affinity beyond what is achievable with unsubstituted 7-azaindole scaffolds . This compound enables efficient parallel synthesis of FGFR-focused libraries for hit expansion and lead optimization.

Multi-Step Sequential Arylation for Tetra-Aryl 7-Azaindole Synthesis

Synthetic chemistry groups requiring chemo-selective installation of multiple distinct aryl groups on the 7-azaindole core should procure this compound for sequential Pd-catalyzed arylation protocols. The 3-bromo position serves as the initial reactive handle in a three-step sequence that installs aryl groups at C3, C5, and C6 via Suzuki-Miyaura cross-coupling, followed by direct C2 arylation to yield tetra-aryl 7-azaindoles in 48–95% yields [3]. The 5,6-dimethyl substitution on the target compound pre-installs the methyl pattern that would otherwise require separate synthetic steps. The resulting tetra-aryl products exhibit aggregate-induced emission (AIE) properties, extending utility to materials science applications including OLED development and bio-imaging probes [3]. Notably, 3-bromo isomers produce lower yields than 4- or 6-bromo isomers in certain cross-coupling conditions; procurement teams should verify that the planned coupling partners are compatible with the 3-bromo reactivity profile [4].

Metal Complex Anticancer Agent Development: Position-Dependent Cytotoxicity Screening

Inorganic medicinal chemistry programs synthesizing palladium(II) or platinum(II) complexes of 7-azaindole derivatives for anticancer evaluation should procure this compound alongside its regioisomeric analogs (4-bromo and 5-bromo) for comparative structure-activity profiling. Direct comparative studies of Pd(II) complexes with 3-bromo-, 4-bromo-, and 5-bromo-7-azaindole ligands against human cancer cell lines (T47D, MCF7, A549, A2780) reveal position-dependent differences in cytotoxic activity profiles [5]. The 3-bromo isomer yields distinct biological outcomes compared to the 4-bromo and 5-bromo analogs when incorporated into trans-[PdCl2(L)2] complexes, underscoring the necessity of procuring the specific 3-bromo substitution pattern for intended applications [5]. The 5,6-dimethyl modification provides additional tunability of metal complex solubility and target engagement properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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